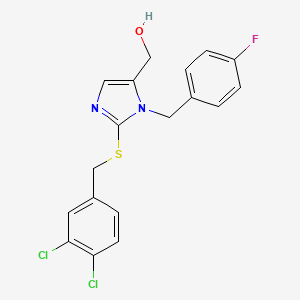

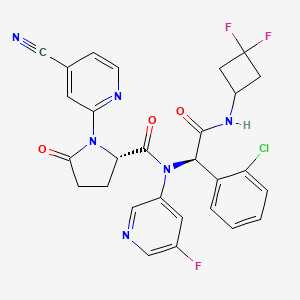

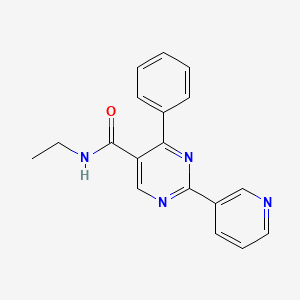

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is an indole derivative . Indole derivatives are known to have diverse pharmacological activities . They have an aromatic heterocyclic scaffold, which resembles various protein structures . This has led to their exploration in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The structures of the synthesized compounds are typically characterized based on elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .

Molecular Structure Analysis

The molecular formula of “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is C16H16N2 . Its average mass is 236.312 Da, and its monoisotopic mass is 236.131348 Da .

科学的研究の応用

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) synthesized a series of novel Schiff bases, including derivatives structurally related to (3-methyl-2-phenyl-1H-indol-5-yl)methanamine, to screen for anticonvulsant activity. These compounds, upon intraperitoneal administration, exhibited significant seizures protection in various models employed. The research highlighted the potential of these compounds as anticonvulsant agents, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).

Anticancer Agents

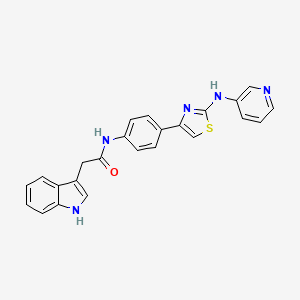

Panathur et al. (2013) designed and synthesized a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, exhibiting potent growth inhibitory action against human cancer cell lines at lower micro molar concentration. These molecules, particularly IT-14, showed promising anticancer activity by inhibiting SIRT1 enzyme and reducing prostate weight in animal models, indicating their potential as anticancer agents (Panathur et al., 2013).

Catalytic Applications

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications. The study demonstrated the compounds' efficacy in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).

Photocytotoxicity for Cancer Treatment

Basu et al. (2014) explored Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines, presenting a novel approach to cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).

Antimicrobial Evaluation

Visagaperumal et al. (2010) synthesized and evaluated the antimicrobial activities of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives. The compounds exhibited a variable degree of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).

将来の方向性

Indole derivatives, including “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine”, have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This could facilitate the design of novel compounds with anti-tubercular activity .

特性

IUPAC Name |

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPVUFGUQNZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

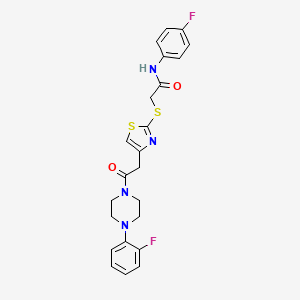

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)

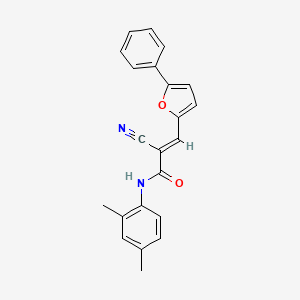

![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/no-structure.png)

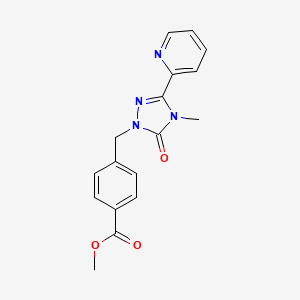

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)